molecular formula C19H29NO8 B605343 Alprenolol tartrate CAS No. 21378-88-1

Alprenolol tartrate

Cat. No.: B605343
CAS No.: 21378-88-1
M. Wt: 399.44
InChI Key: MADUQKMQKQDWJH-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alprenolol tartrate, specifically the (S)-enantiomer (CAS 16768-36-8), is a potent and non-selective beta-adrenoceptor (β-AR) antagonist. This small molecule, with a molecular weight of 399.44 g/mol and a chemical formula of C19H29NO8, is a classical aryloxypropanolamine beta-blocker that acts on both β1 and β2 receptor subtypes. Its primary research value lies in its high stereoselectivity; the (S)-enantiomer possesses nearly all the beta-blocking activity, demonstrating approximately 100-fold greater potency than its (R)-counterpart due to optimal hydrogen bonding within the receptor's binding pocket. Beyond its role as a simple antagonist, (S)-Alprenolol has emerged as a critical pharmacological tool in the study of biased agonism. It exhibits functional selectivity by acting as an antagonist for the G-protein signaling pathway while simultaneously stimulating β-arrestin-mediated signaling. This property makes it an invaluable probe for dissecting complex GPCR signaling mechanisms and studying ligand-directed signaling bias. Its radiolabeled form, (-)-[³H]alprenolol, has been historically fundamental for the direct identification, quantification (Bmax), and characterization (K_D) of β-adrenergic receptors in radioligand binding assays using tissues such as canine myocardium. Furthermore, it is used in neuropharmacology research to investigate the interplay between adrenergic and serotonergic systems, given its additional activity as a serotonin 5-HT1A receptor antagonist. In endocrine research, Alprenolol has been shown to inhibit the 5'-deiodinase enzyme, affecting peripheral thyroid hormone metabolism by elevating reverse T3 (rT3) levels. The compound is supplied as a solid powder with a typical purity of >98%, soluble in DMSO, and should be stored dry and dark at -20°C for long-term stability. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

21378-88-1

Molecular Formula

C19H29NO8

Molecular Weight

399.44

IUPAC Name

2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt)

InChI

1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

MADUQKMQKQDWJH-LREBCSMRSA-N

SMILES

CC(C)NCC(COc1ccccc1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alprenolol tartrate

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Pathways

Alprenolol tartrate undergoes hepatic metabolism, primarily involving oxidation and conjugation.

Phase I Metabolism: Hydroxylation

  • Reaction : The compound is hydroxylated at the 4-position of the aromatic ring, forming 4-hydroxyalprenolol , an active metabolite with beta-blocking properties .
  • Enzyme Involvement : Cytochrome P450 (CYP) enzymes, particularly CYP2D6 .
  • Significance : This metabolite retains pharmacological activity, contributing to prolonged beta-blockade effects.

Phase II Metabolism: Conjugation

  • Reaction : Glucuronidation or sulfation of the hydroxyl group enhances water solubility for renal excretion .
  • Key Enzymes : UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Table 1: Metabolic Pathways of this compound

Reaction TypeMetaboliteEnzyme InvolvedPharmacological Activity
Hydroxylation4-HydroxyalprenololCYP2D6Active beta-blocker
GlucuronidationAlprenolol-glucuronideUGTsInactive
SulfationAlprenolol-sulfateSULTsInactive

Covalent Conjugation with Proteins

  • Experimental Context : Alprenolol was covalently conjugated to bovine serum albumin (BSA) to generate anti-alprenolol antibodies for immunological studies .
  • Reaction Mechanism : Likely involves crosslinkers like glutaraldehyde or carbodiimides (e.g., EDC) to form stable amide bonds between alprenolol’s amine group and BSA’s carboxyl groups .
  • Application : Used to study anti-idiotypic antibodies mimicking beta-adrenergic receptors .

Receptor Binding Interactions

  • Beta-Adrenergic Receptors :
    • Alprenolol competitively inhibits β1 and β2 receptors, blocking catecholamine-induced cAMP production .
    • Binds with Ki values in the nanomolar range (e.g., 8 nM for β1 receptors in turkey erythrocytes) .
  • Serotonin Receptor Modulation :
    • Acts as an antagonist at 5-HT1A receptors , with implications for CNS effects .

Table 2: Receptor Binding Profile

ReceptorInteraction TypeAffinity (Ki)Functional Outcome
β1-AdrenergicAntagonist8 nM Reduced heart rate, BP
β2-AdrenergicAntagonist~20 nM Bronchoconstriction
5-HT1AAntagonistNot reportedPotential mood modulation

Irradiation Stability

While direct data on this compound’s irradiation resistance is limited, studies on structurally similar beta-blockers (e.g., metoprolol tartrate) show dose-dependent crystallinity changes under gamma irradiation . At 20–40 kGy doses, metoprolol tartrate retains structural integrity, suggesting alprenolol may exhibit comparable stability .

Thermal Degradation

  • Thermogravimetric Analysis (TGA) : this compound shows stability up to its melting point (~213°C) .
  • Decomposition Products : Oxidative breakdown at high temperatures yields small organic fragments (e.g., CO2, H2O) .

β-Arrestin-Mediated Signaling

  • Alprenolol and carvedilol uniquely induce EGFR transactivation via β1-adrenergic receptors, requiring β-arrestin recruitment and receptor phosphorylation .
  • Mechanism :
    • β-Arrestin binding triggers Src kinase activation.
    • Subsequent EGFR phosphorylation activates ERK/MAPK pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Properties and Receptor Selectivity

Alprenolol tartrate is distinguished from other β-blockers by its receptor selectivity, ISA, and ancillary properties. Key comparisons include:

Compound β₁/β₂ Selectivity Ratio ISA Local Anesthetic Activity Antiarrhythmic Efficacy (Dose in Dogs)
Alprenolol 1:2.0 Yes High 3.5 mg/kg
Propranolol Non-selective (1:1) No High 3.5 mg/kg
Metoprolol β₁-selective (1:15) No Low Ineffective at similar doses
Oxprenolol 1:1.4 Yes Moderate 7.5 mg/kg
Pindolol 1:3.0 Yes Low 0.5 mg/kg
  • Propranolol: Shares alprenolol’s non-selectivity and local anesthetic effects but lacks ISA. Both suppress arrhythmias at identical doses (3.5 mg/kg) in dogs, but propranolol’s efficacy is more dependent on β-blockade .
  • Metoprolol: A β₁-selective agent with minimal membrane-stabilizing activity. Unlike alprenolol, it fails to suppress CaCl₂-induced arrhythmias, underscoring the role of local anesthetic properties in antiarrhythmic action .
  • Pindolol: Exhibits higher β₂-selectivity (ratio: 3.0) and potent ISA, enabling stronger partial agonism in uterine tissue (intrinsic activity: 0.72 vs. alprenolol’s 0.58) .

Structural and Formulation Differences

Alprenolol’s naphthalene backbone differentiates it structurally from aryloxypropanolamine-based agents like metoprolol. This aromatic system enhances lipophilicity, improving CNS penetration but shortening half-life compared to hydrophilic β-blockers (e.g., atenolol). Formulation studies reveal that alprenolol hydrochloride (distinct from the tartrate salt) interacts synergistically with hydrophilic polymers like HPMC and Na CMC to achieve zero-order release, a trait less pronounced in metoprolol tartrate due to weaker polymer-drug ionic interactions .

Enantiomeric Potency and Clinical Implications

The (-)-enantiomer of alprenolol demonstrates 100-fold greater β₃-adrenoceptor blockade than the (+)-form. However, both enantiomers equally suppress ventricular arrhythmias in dogs at high doses (75–155 mg/kg), suggesting antiarrhythmic mechanisms (e.g., sodium channel blockade) independent of β-receptor antagonism . This contrasts with propranolol, where β-blockade remains central to efficacy.

Adverse Effects and Tolerability

Alprenolol’s ISA reduces bradycardia risk compared to pure antagonists like propranolol. However, its local anesthetic activity correlates with CNS side effects (e.g., head tremors, emesis) at doses >7.5 mg/kg in dogs, a liability shared with propranolol but absent in metoprolol .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Alprenolol tartrate in pharmaceutical formulations?

  • Methodological Guidance :

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with mobile phases containing chiral selectors (e.g., D-(-)-tartaric acid) to separate enantiomers. Detection under UV light (254 nm) and densitometric scanning at 230 nm enables quantification .
  • Spectrophotometry : Employ reactions with dyes like bromophenol blue (BPB) for quantitative analysis. Validate the method by assessing linearity, precision, and recovery rates in tablet formulations .
  • Key Considerations : Include physicochemical properties (e.g., solubility, pKa) from reference tables (e.g., Table 1 in [7]) to optimize separation conditions.

Q. How should in vivo studies assessing this compound’s anti-arrhythmic effects be designed?

  • Experimental Design :

  • Animal Models : Use anesthetized dogs with induced arrhythmias (e.g., CaCl₂ or coronary artery ligation). Monitor heart rate and rhythm stability post-administration .
  • Dosage Calculation : Base doses on the hydrochloride or tartrate salt form. For example, (±)-alprenolol hydrochloride and (-)-alprenolol tartrate were administered at 0.1–1.0 mg/kg in canine studies .
  • Controls : Include isoprenaline-induced tachycardia groups to evaluate β-blocking efficacy. Use statistical tests (e.g., Pearson correlation) to analyze relationships between β-blocking potency and anti-arrhythmic activity .

Advanced Research Questions

Q. How can researchers address variability in permeability data for this compound across studies?

  • Data Reconciliation Strategies :

  • Standardized Protocols : Adopt consistent Caco-2 cell line conditions (e.g., passage number, culture media) to minimize inter-lab variability. For example, reported logPₐₚₚ values for alprenolol range from −3.9 to −5.8 due to methodological differences .
  • Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding factors (e.g., pH, temperature). Validate findings using computational models (e.g., QSPR) .

Q. What strategies resolve contradictions between β-blocking efficacy and local anesthetic properties of this compound?

  • Mechanistic Analysis :

  • Correlation Studies : In canine models, local anesthetic properties (e.g., membrane stabilization) showed stronger correlation with anti-arrhythmic effects (r = 0.9526, P < 0.01) than β-blocking activity (r = 0.3632, nonsignificant) .
  • Dose-Dependent Effects : Conduct dose-response experiments to isolate β-blocking vs. anesthetic contributions. Use enantiomer-specific studies (e.g., (+)- vs. (-)-alprenolol) to clarify stereochemical influences .

Q. What methodological considerations are critical for chiral separation of this compound enantiomers?

  • Advanced Techniques :

  • TLC with Chiral Selectors : Impregnate silica gel plates with D-(-)-tartaric acid in ethanol-water (7:3) for direct enantiomer resolution. Compare results with HPLC to evaluate reproducibility .
  • Validation : Assess selectivity, sensitivity, and robustness using ICH guidelines. Reference structural analogs (e.g., metoprolol tartrate) to optimize mobile phases .

Q. What are best practices for receptor-ligand binding assays using Alprenolol derivatives?

  • HTRF-Based Assays :

  • Probe Design : Use HTRF Tag-Lite β1 adrenergic receptor green antagonist ligands, which are alprenolol derivatives labeled with fluorescent probes. Validate binding affinity via competition assays with unlabeled alprenolol .
  • Data Normalization : Include controls for nonspecific binding (e.g., excess unlabeled ligand) and normalize signals to total receptor density .

Tables for Key Findings

Property Value/Outcome Reference
β-blocking vs. anti-arrhythmic correlation (r)0.3632 (nonsignificant)
Local anesthetic vs. anti-arrhythmic correlation (r)0.9526 (P < 0.01)
LogPₐₚₚ range (Caco-2)−3.9 to −5.8
Optimal TLC mobile phaseEthanol-water (7:3) + D-(-)-tartaric acid

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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